molecular formula C8H7BrF2 B14019569 1-Bromo-2-ethyl-3,4-difluorobenzene

1-Bromo-2-ethyl-3,4-difluorobenzene

Cat. No.: B14019569
M. Wt: 221.04 g/mol
InChI Key: HAXJCYDZQHDSJM-UHFFFAOYSA-N
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Description

1-Bromo-2-ethyl-3,4-difluorobenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, ethyl, and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3,4-difluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethyl-3,4-difluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide . The reaction is typically carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethyl-3,4-difluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethyl-3,4-difluorobenzene primarily involves its reactivity in electrophilic aromatic substitution reactions. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The ethyl and fluorine substituents further influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-ethyl-3,4-difluorobenzene is unique due to the presence of both ethyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-bromo-2-ethyl-3,4-difluorobenzene

InChI

InChI=1S/C8H7BrF2/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3

InChI Key

HAXJCYDZQHDSJM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)F)Br

Origin of Product

United States

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